Gallic acid
Overview
Description
Gallic acid, also known as 3,4,5-trihydroxybenzoic acid, is a naturally occurring phenolic compound found in several fruits and medicinal plants, including grapes, tea, and oak bark . It is a white or slightly yellow crystalline substance .
Synthesis Analysis
Gallic acid is easily freed from gallotannins by acidic or alkaline hydrolysis . When heated with concentrated sulfuric acid, gallic acid converts to rufigallol . Hydrolyzable tannins break down on hydrolysis to give gallic acid and glucose or ellagic acid and glucose, known as gallotannins and ellagitannins, respectively .Molecular Structure Analysis
Gallic acid is an organic acid characterized by the presence of three hydroxyl groups attached to a benzene ring . The molecular formula for gallic acid is C7H6O5 . It has a molar mass of 170.12 g/mol . Gallic acid contains total 18 bond(s); 12 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s), and 3 aromatic hydroxyl(s) .Chemical Reactions Analysis
Alkaline solutions of gallic acid are readily oxidized by air . The oxidation is catalyzed by the enzyme gallate dioxygenase, an enzyme found in Pseudomonas putida .Physical And Chemical Properties Analysis
Gallic acid appears as a white or slightly yellow crystalline substance . It has a molar mass of 170.12 g/mol . The compound is known for its astringent taste and ability to form dark, bluish-black complexes with iron (III) ions .Scientific Research Applications
Medicinal and Therapeutic Applications
- Cancer Treatment and Prevention : Gallic acid has shown potential in cancer chemoprevention. It modulates genes related to cell cycle, metastasis, angiogenesis, and apoptosis, inhibiting cancer cell growth by affecting NF-κB and Akt signaling pathways (Verma, Singh, & Mishra, 2013).
- Antioxidant and Anti-inflammatory Effects : Known for its strong antioxidant and free radical scavenging activities, gallic acid protects cells, tissues, and organs from oxidative stress. It's instrumental in treating diseases like cancer, cardiovascular disorders, and metabolic diseases (Gao, Hu, Hu, & Yang, 2019).
- Neuroprotective Agent : Gallic acid exhibits potential in ameliorating neurodegenerative disorders and aging due to its neuroprotective properties (Nayeem, Asdaq, Salem, & Said AHEl-Alfqy, 2016).
- Cardiovascular Health : It improves cardiac dysfunction and fibrosis in heart failure models and exhibits properties beneficial for treating hypertension and cardiac remodeling (Jin et al., 2018).
Pharmacokinetics and Toxicity Studies
- Absorption and Elimination : Gallic acid demonstrates fast absorption and elimination after oral administration. Structural optimization or dosage form adjustment is beneficial for increasing its bioavailability (Bai et al., 2020).
- Low Toxicity Profile : Studies indicate minimal toxicity or side effects in various animal experiments and clinical trials, highlighting its safety (Bai et al., 2020).
Industrial and Analytical Applications
- Analytical Methods : Various techniques like spectrometry, chromatography, and capillary electrophoresis are employed for analyzing and quantifying gallic acid in biological matrices (Fernandes & Salgado, 2016).
- Extraction and Purification : Hollow magnetic molecularly imprinted polymers with double imprinting surfaces have been developed for the specific extraction and purification of gallic acid from complex matrices (Li et al., 2022).
Antimicrobial and Antifungal Effects
- Antifungal Properties : Gallic acid exhibits broad-spectrum ant
- Antifungal Properties : Gallic acid exhibits broad-spectrum antifungal activity, inhibiting dermatophyte strains and Candida species. It affects mechanisms like ergosterol biosynthesis, suggesting its potential as a natural antifungal agent (Li et al., 2017).
Safety And Hazards
Future Directions
Gallic acid has shown promise in the prevention and treatment of diseases associated with oxidative stress, such as cardiovascular diseases, cancer, and age-related diseases . Kao is planning to offer bio gallic acid in overseas markets, including those in Asia and Europe . In the future, Kao is also planning to engage in the fermentative production of aromatic compounds other than gallic acid .
properties
IUPAC Name |
3,4,5-trihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTHITQWFMADLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
Record name | GALLIC ACID | |
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Record name | gallic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Gallic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31387-49-2 | |
Record name | Benzoic acid, 3,4,5-trihydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31387-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0020650 | |
Record name | Gallic acid | |
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Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gallic acid is an odorless white solid. Sinks in water. (USCG, 1999), Colorless or slightly yellow solid; [Hawley] White hygroscopic solid; [ICSC] White or cream colored powder; [MSDSonline], Solid, WHITE HYGROSCOPIC CRYSTALS. | |
Record name | GALLIC ACID | |
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Record name | Gallic acid | |
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Record name | GALLIC ACID | |
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Boiling Point |
SUBLIMES (NTP, 1992), 501.00 °C. @ 760.00 mm Hg | |
Record name | GALLIC ACID | |
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Solubility |
Sparingly soluble (NTP, 1992), 1 G DISSOLVES IN: 87 ML WATER, 3 ML BOILING WATER, 6 ML ALCOHOL, 100 ML ETHER, 10 ML GLYCEROL, 5 ML ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER., Water solubility = 1.19X10+4 mg/l @ 25 °C, Soluble in oxygenated solvents, 11.9 mg/mL at 20 °C, Solubility in water, g/100ml: 1.1 (moderate) | |
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Density |
1.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.69 kg/l at 20 °C, Density = 1.694 g/cu m at 6 °C, Relative density (water = 1): 1.7 | |
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Vapor Pressure |
0.00000012 [mmHg] | |
Record name | Gallic acid | |
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Product Name |
Gallic Acid | |
Color/Form |
Colorless or slightly yellow cyrstalline needles or prisms., NEEDLES FROM ABSOLUTE METHANOL OR CHLOROFORM, White needles | |
CAS RN |
149-91-7, 6274-40-4 | |
Record name | GALLIC ACID | |
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Melting Point |
432 to 464 °F (decomposes) (NTP, 1992), sublimes at 210, Sublimes at 210 °C giving a stable form with melting point 258 to 265 °C (dec) and an unstable form with melting point 225 to 230 °C, 258 - 265 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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